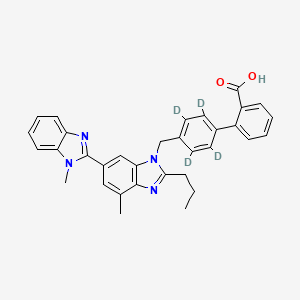

Telmisartan-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H30N4O2 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |

InChI Key |

RMMXLENWKUUMAY-GIVHGBEGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Telmisartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Telmisartan-d4, an isotopically labeled version of the widely used angiotensin II receptor blocker, Telmisartan. This document details a feasible synthetic pathway, outlines experimental protocols, and presents characterization data. Additionally, it includes visualizations of the relevant signaling pathways to provide a complete scientific context.

Introduction

Telmisartan is a potent, long-acting, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, prescribed for the treatment of hypertension.[1][2] It also exhibits partial agonism for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributing to its therapeutic profile.[3] this compound, in which four hydrogen atoms on the biphenyl ring are replaced by deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic placement of deuterium atoms provides a distinct mass signature without significantly altering the physicochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that mirrors the established synthetic routes for unlabeled Telmisartan, with the key difference being the introduction of a deuterated starting material. A plausible and efficient approach involves a Suzuki coupling reaction to construct the deuterated biphenyl core, followed by alkylation of the pre-formed benzimidazole moiety.

A proposed synthetic scheme is outlined below. The key deuterated intermediate is methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (5) . This intermediate is synthesized starting from commercially available deuterated toluene.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4'-(methyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate E)

This step involves a palladium-catalyzed Suzuki coupling reaction.

-

Reactants: (4-(Methyl-d3)-phenyl-d4)boronic acid (Intermediate C) and Methyl 2-bromobenzoate (Intermediate D).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0).

-

Base: Aqueous sodium carbonate solution.

-

Solvent: Toluene or a similar aprotic solvent.

-

Procedure: The reactants, catalyst, and base are refluxed in the solvent under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product is then extracted, and the organic layer is washed and dried. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate F)

This step involves the radical bromination of the methyl group.

-

Reactant: Methyl 4'-(methyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate E).

-

Reagent: N-Bromosuccinimide (NBS).

-

Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: Carbon tetrachloride or a similar non-polar solvent.

-

Procedure: The reactant, NBS, and initiator are refluxed in the solvent under irradiation with a UV lamp. The reaction progress is monitored by TLC. After completion, the succinimide byproduct is filtered off, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound Methyl Ester (Intermediate H)

This step involves the N-alkylation of the benzimidazole core.

-

Reactants: 2-Propyl-4-methyl-6-(1'-methyl-1H-benzo[d]imidazol-2'-yl)-1H-benzo[d]imidazole (Intermediate G) and Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate F).

-

Base: A strong base such as sodium hydride or potassium tert-butoxide.

-

Solvent: Anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure: The benzimidazole derivative is deprotonated with the base in the chosen solvent under an inert atmosphere. The deuterated benzyl bromide derivative is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The reaction is quenched, and the product is extracted and purified.

Step 4: Synthesis of this compound (I)

This final step is the hydrolysis of the methyl ester.

-

Reactant: this compound Methyl Ester (Intermediate H).

-

Reagent: A base such as sodium hydroxide or lithium hydroxide.

-

Solvent: A mixture of water and a miscible organic solvent like methanol or THF.

-

Procedure: The methyl ester is dissolved in the solvent mixture, and the base is added. The reaction is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction mixture is then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed, and dried to yield this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a variety of analytical techniques. The characterization focuses on confirming the molecular structure, determining the purity, and verifying the location and extent of deuterium incorporation.

Characterization Workflow

References

Navigating the Analytical Landscape of Telmisartan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters relevant to Telmisartan-d4, a deuterated internal standard crucial for the accurate quantification of Telmisartan in pharmacokinetic and metabolic studies. The information presented herein is synthesized from publicly available scientific literature and is intended to serve as a detailed reference for researchers and professionals in the field of drug development and analysis.

Compound Information

This compound is a stable, isotopically labeled form of Telmisartan, an angiotensin II receptor blocker used in the management of hypertension.[1][2][3] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Parameter | Information |

| Product Name | This compound |

| Synonyms | This compound (benzyl-2,3,5,6-d4)[4] |

| CAS Number | Not widely available for the deuterated form, the CAS for unlabeled Telmisartan is 144701-48-4.[3][4][5][6] |

| Molecular Formula | C₃₃H₂₆D₄N₄O₂[4] |

| Molecular Weight | 518.65 g/mol [4] |

Analytical Specifications and Quantitative Data

The following tables summarize the typical analytical specifications and expected quantitative results for a high-purity batch of this compound. These values are representative and may vary slightly between different batches and suppliers.

Table 1: Identity and Physicochemical Properties

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO and Dimethylformamide (DMF)[6] | Solvent Solubility Test |

| ¹H-NMR | Conforms to the structure[3] | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Consistent with the molecular weight of the deuterated compound | Mass Spectrometry |

Table 2: Purity and Impurity Profile

| Test | Specification | Method |

| Purity (by HPLC) | ≥ 98%[6] | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 99% Deuterium incorporation | Mass Spectrometry |

| Individual Impurities | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.0% | HPLC |

| Residual Solvents | To be reported | Gas Chromatography |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quality assessment of this compound are provided below. These protocols are based on established methods for Telmisartan analysis and are adapted for its deuterated analog.[7][8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and phosphate buffer.[7][9]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection Wavelength: UV detection at approximately 296 nm.[7]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol.[9] Working solutions are then prepared by diluting the stock solution with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers.

-

Analysis: The full scan mass spectrum is acquired to identify the molecular ion peak corresponding to the deuterated compound. The isotopic distribution is analyzed to confirm the level of deuterium incorporation. For Telmisartan, the protonated molecule [M+H]⁺ is often monitored.[10]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the positions of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.

-

Analysis: The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions in the benzyl group confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the Telmisartan structure.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical analytical workflow for its quality control, and the logical flow of a stability assessment.

Caption: Chemical structure of this compound.

Caption: A typical workflow for the quality control of this compound.

Caption: Logical flow for assessing the stability of this compound.

References

- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Analytical Methods for an Antihypertensive Agent Telmisartan-A Review | International Journal of Pharmacy and Industrial Research [ijpir.com]

- 9. scispace.com [scispace.com]

- 10. ijbpas.com [ijbpas.com]

A Technical Guide to Telmisartan-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Telmisartan-d4, a deuterated internal standard for the quantitative analysis of Telmisartan. This document outlines commercial suppliers, key product specifications, and detailed experimental protocols for its use in analytical methodologies. Furthermore, it illustrates the primary signaling pathways of Telmisartan to provide a comprehensive understanding of its pharmacological context.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison for procurement.

| Supplier | Catalog Number (Example) | Purity | CAS Number (Unlabeled) | Available Quantities (Example) |

| LGC Standards | TRC-T118503-10MG | Not specified | 144701-48-4 | 10 mg |

| Clearsynth | CS-O-39464 | Not specified | 144701-48-4 | Inquire |

| Fisher Scientific | NC1389814 | Not specified | 144701-48-4 | 0.005 g |

| Alfa Chemistry | AS-63321 | Not specified | 144701-48-4 | Inquire |

| MedChemExpress | HY-15003S1 | Not specified | 144701-48-4 | Inquire |

Note: Purity specifications and available quantities may vary. It is recommended to consult the supplier's certificate of analysis for batch-specific information. The CAS number provided is for the unlabeled Telmisartan.

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric assays for the quantification of Telmisartan in biological matrices. The following protocols are representative methodologies synthesized from published research.[1][2][3][4][5][6][7]

Preparation of this compound Stock and Working Solutions

Objective: To prepare a standardized solution of this compound for use as an internal standard.

Materials:

-

This compound powder

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ultrapure water

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount (e.g., 1 mg) of this compound powder.

-

Transfer the powder to a 1 mL volumetric flask.

-

Dissolve the powder in a small amount of methanol and vortex briefly.

-

Bring the solution to the final volume with methanol.

-

Store the stock solution at 2-8°C, protected from light.

-

-

Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the stock solution using a mixture of acetonitrile and water (e.g., 50:50, v/v) to achieve the desired final concentration.

-

For example, to prepare a 100 ng/mL working solution, dilute 10 µL of a 10 µg/mL intermediate solution to a final volume of 1 mL.

-

Prepare fresh working solutions daily.

-

Quantification of Telmisartan in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of Telmisartan in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.[1][6]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Telmisartan: m/z 515.3 → 276.2

-

This compound: m/z 519.3 → 280.2 (Note: The exact transition for this compound should be optimized based on the specific deuteration pattern).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Telmisartan into blank plasma and processing as described above.

-

Calculate the ratio of the peak area of Telmisartan to the peak area of this compound for each standard and sample.

-

Determine the concentration of Telmisartan in the unknown samples by interpolating from the linear regression of the calibration curve.

-

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of Telmisartan's mechanism of action, the following diagrams illustrate its key signaling pathways and a typical experimental workflow for its quantification.

Telmisartan Signaling Pathways

Telmisartan primarily exerts its therapeutic effects through two distinct mechanisms: blockade of the Angiotensin II Type 1 (AT1) receptor and partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8][9][10][11][12]

Caption: Dual mechanism of Telmisartan action.

Experimental Workflow for Telmisartan Quantification

The following diagram outlines the logical steps involved in a typical bioanalytical workflow for the quantification of Telmisartan in plasma samples using this compound as an internal standard.

Caption: Bioanalytical workflow for Telmisartan.

This technical guide provides a foundational resource for researchers incorporating this compound into their analytical workflows. For optimal results, it is imperative to consult the specific documentation provided by the supplier and to validate all analytical methods according to the relevant regulatory guidelines.

References

- 1. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Telmisartan exerts renoprotective actions via peroxisome proliferator-activated receptor-γ/hepatocyte growth factor pathway independent of angiotensin II type 1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Isotopic Purity: A Technical Guide to Telmisartan-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. Telmisartan-d4, a deuterated analog of the angiotensin II receptor blocker Telmisartan, serves as a critical tool in bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth exploration of the isotopic purity of this compound, offering a comprehensive overview of its synthesis, analytical characterization, and the experimental protocols essential for its quality assessment.

Understanding Isotopic Purity of this compound

This compound is specifically synthesized with four deuterium atoms on the benzyl ring, designated as this compound (benzyl-2,3,5,6-d4). The isotopic purity of this internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High isotopic enrichment ensures that the mass spectrometric signal of the internal standard is distinct from that of the unlabeled analyte, minimizing cross-contribution and ensuring reliable data.

Synthesis of this compound (benzyl-2,3,5,6-d4)

The synthesis of this compound typically involves the use of a deuterated starting material, such as benzene-d6, which is then elaborated through a multi-step synthetic sequence to introduce the deuterated benzyl moiety onto the Telmisartan scaffold. Common methods for deuterating aromatic rings include acid-catalyzed hydrogen-deuterium exchange reactions in the presence of a deuterium source like D₂O or deuterated acids. The efficiency of these reactions dictates the final isotopic enrichment of the product.

Quantitative Assessment of Isotopic Purity

The isotopic purity of this compound is primarily assessed by determining the relative abundance of its different isotopologues (d0 to d4). This is crucial for ensuring that the contribution of the unlabeled (d0) species to the analyte's signal is negligible.

Representative Isotopic Distribution Data

While a specific Certificate of Analysis for a single batch is not publicly available, a typical high-quality batch of this compound with a specification of "99 atom % D" would exhibit an isotopic distribution similar to the one presented in Table 1. This table is a representative example calculated based on the stated isotopic enrichment.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| Telmisartan-d0 | +0 | < 0.1 |

| Telmisartan-d1 | +1 | < 0.5 |

| Telmisartan-d2 | +2 | < 1.5 |

| Telmisartan-d3 | +3 | ~ 3.0 |

| This compound | +4 | > 95.0 |

| Table 1: Representative Isotopic Distribution of this compound |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

LC-MS/MS Method for Isotopic Distribution Analysis

High-resolution mass spectrometry is the preferred method for quantifying the isotopic distribution of this compound.

Experimental Workflow for LC-MS/MS Analysis

An In-Depth Technical Guide to the Physical Properties of Telmisartan vs. Telmisartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the core physical properties of Telmisartan and its deuterated analog, Telmisartan-d4. The information herein is curated for professionals in pharmaceutical research and development, offering data-driven insights into the characteristics that influence drug formulation, stability, and analytical method development.

Introduction

Telmisartan is a potent, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its mechanism of action involves selectively blocking the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure.[1][2][3][4] Additionally, Telmisartan exhibits a unique dual action as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of insulin and glucose metabolism, which may confer additional metabolic benefits.[1][4][5]

This compound is a stable, isotopically labeled version of Telmisartan. Deuterium-labeled compounds are critical tools in pharmaceutical research, primarily used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Their utility stems from the fact that they are chemically identical to the parent drug but have a higher molecular weight, allowing for clear differentiation in mass-based detection methods. While chemically analogous, the substitution of protium with deuterium can subtly influence physical properties. This guide explores and compares these properties in detail.

Comparative Physical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight for this compound. Other physical properties, such as melting point, solubility, and pKa, are not expected to differ significantly from the unlabeled compound, as isotopic substitution typically has a minimal effect on intermolecular forces. The data presented below, sourced from various technical datasheets and scientific literature, is summarized for direct comparison.

| Physical Property | Telmisartan | This compound |

| Molecular Formula | C₃₃H₃₀N₄O₂[1][6][7] | C₃₃H₂₆D₄N₄O₂[8][9] |

| Molecular Weight | ~514.6 g/mol [1][6][7] | ~518.6 g/mol [8][9][10] |

| Monoisotopic Mass | 514.236876 Da[1] | 518.261927 Da |

| Appearance | White to slightly yellowish solid[6] | Data not available; expected to be a white solid |

| Melting Point | Form A: 261-263 °C[1][6] | Data not available; expected to be similar to Telmisartan |

| Solubility | Practically insoluble in water (pH 3-9); Soluble in strong base; Sparingly soluble in strong acid (except HCl).[6] | Data not available; expected to be similar to Telmisartan |

| pKa | Carboxylic Acid: ~3.6Benzimidazoles: ~4.5, ~5.9 | Data not available; expected to be similar to Telmisartan |

Detailed Discussion of Physical Properties

Polymorphism of Telmisartan

Telmisartan is known to exist in different crystalline forms, or polymorphs, which have the same chemical composition but different crystal lattice arrangements. This phenomenon is critical in drug development as different polymorphs can exhibit varying solubility, stability, and bioavailability.

Two primary anhydrous polymorphs of Telmisartan have been identified:

-

Polymorph A: The thermodynamically more stable form, characterized by a higher melting point of 261-263 °C.[1][6]

-

Polymorph B: A metastable form with a lower melting point.

The specific crystalline form obtained depends on the crystallization process. Due to its greater stability, Polymorph A is generally the form used in the manufacturing of pharmaceutical tablets.

Experimental Protocols and Methodologies

Standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are detailed methodologies for key analytical experiments.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[11][12] It provides a melting range, which is an indicator of purity.

Methodology:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to compact the sample.[13]

-

Measurement: The capillary tube is placed in a heating block of a melting point apparatus alongside a high-accuracy thermometer.

-

Heating: The sample is heated at a controlled, constant rate, typically 1 °C/min as per pharmacopeia guidelines.[11] An initial rapid heating phase to near the expected melting point can be employed, followed by a slower ramp rate for the final determination.[11][13]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.[15]

Methodology:

-

System Preparation: An excess amount of the solid API is added to a flask containing a known volume of the solvent (e.g., phosphate buffer at a specific pH). This creates a saturated solution with undissolved solid.[15][16]

-

Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker at 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation or filtration.[16]

-

Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[16]

-

pH Verification: The pH of the suspension should be measured at the end of the experiment to ensure it has not deviated significantly.[15]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of ionizable compounds.[18][19][20]

Methodology:

-

Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble drugs). The ionic strength of the solution is kept constant using an electrolyte like KCl.[18][21]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added to the solution in small, precise increments.[18][21]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.[19]

Crystalline Structure Analysis (Powder X-Ray Diffraction - PXRD)

PXRD is a powerful, non-destructive technique used to analyze the crystal structure of a solid sample, making it indispensable for identifying polymorphs.[22][23][24]

Methodology:

-

Sample Preparation: A small amount (~200 mg) of the solid sample is ground into a fine, homogeneous powder to ensure random orientation of the crystallites.[22]

-

Mounting: The powder is packed into a sample holder, and its surface is flattened to be flush with the holder's surface.[22]

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffractometer rotates the sample and the detector to scan a range of angles (2θ), measuring the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. The positions and intensities of the peaks in the pattern serve as a unique "fingerprint" for a specific crystalline phase.[24] This pattern is compared against reference patterns from databases or previously characterized forms to identify the polymorph.

Mechanism of Action: Signaling Pathways

Telmisartan's therapeutic effects are derived from its dual mechanism of action, targeting two distinct signaling pathways.

Renin-Angiotensin-Aldosterone System (RAAS) Blockade

The primary mechanism of Telmisartan is the blockade of the AT1 receptor. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][25][26] Telmisartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone secretion, which ultimately leads to lower blood pressure.[1][4][25]

PPAR-γ Agonism

Unlike other ARBs, Telmisartan also functions as a partial agonist for PPAR-γ, a nuclear receptor that plays a vital role in regulating genes involved in glucose and lipid metabolism.[4][5][27] This activation is believed to contribute to improved insulin sensitivity and may offer protective benefits against vascular and renal damage.[5][27] The PPAR-γ pathway involves heterodimerization with the Retinoid X Receptor (RXR), binding to specific DNA elements (PPREs), and modulating gene transcription.

References

- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 5. Telmisartan - Wikipedia [en.wikipedia.org]

- 6. Telmisartan [drugfuture.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. mcgill.ca [mcgill.ca]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 25. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 26. teachmephysiology.com [teachmephysiology.com]

- 27. academic.oup.com [academic.oup.com]

Navigating the Stability of Telmisartan-d4: A Technical Guide for Researchers

An in-depth examination of the stability and optimal storage conditions for Telmisartan-d4, a critical deuterated standard for analytical and bioanalytical studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's degradation profile, supported by experimental data and methodologies.

This compound, the deuterated analog of the angiotensin II receptor antagonist Telmisartan, plays a pivotal role as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is paramount for generating accurate and reliable data. While specific stability studies on this compound are not extensively published, the chemical behavior of its non-deuterated counterpart, Telmisartan, provides a robust framework for understanding its stability profile. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the molecule's susceptibility to degradation. This guide synthesizes the available data on Telmisartan's stability under various stress conditions to provide a comprehensive reference for the handling and storage of this compound.

Recommended Storage Conditions

For long-term preservation of its chemical integrity, this compound should be stored under controlled conditions. Based on supplier recommendations, the optimal storage temperature is -20°C in a freezer, under an inert atmosphere.[1][2][3] When handled, it is crucial to wash hands before and after contact with the product.[4] For transportation, room temperature is generally acceptable for short durations.[1]

Physicochemical Properties

This compound is a white to off-white solid.[2][3] It exhibits slight solubility in chloroform and very slight solubility in methanol, particularly when heated.[2][3]

Forced Degradation and Stability Profile

Forced degradation studies, predominantly conducted on Telmisartan, offer critical insights into the potential degradation pathways of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

Summary of Telmisartan's Stability under Stress Conditions:

| Stress Condition | Observations | Stability |

| Acidic Hydrolysis | Significant degradation observed.[5][6] | Labile |

| Alkaline Hydrolysis | Significant and rapid degradation observed.[5][6][7] | Labile |

| Neutral Hydrolysis | Stable.[5][6] | Stable |

| Oxidative Degradation | Significant degradation observed.[5][7][8] | Labile |

| Thermal Degradation | Stable as a solid.[5][9] | Stable |

| Photolytic Degradation | Stable under sunlight exposure.[5] However, one study showed labiality under photo-acidic conditions.[10] | Generally Stable |

Hydrolytic Degradation

Telmisartan demonstrates significant degradation under both acidic and alkaline conditions, particularly at elevated temperatures.[5][6] One study noted that alkaline hydrolysis was more rapid than acidic hydrolysis, with approximately 60% degradation observed after 8 hours at 80°C in 0.1 M NaOH.[5] Conversely, the drug is stable under neutral hydrolytic conditions.[5][6]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in the degradation of Telmisartan.[5][7][8]

Thermal and Photolytic Stability

In the solid state, Telmisartan is stable against thermal stress, showing no significant degradation when exposed to dry heat at 50°C for up to 60 days.[5] It is also generally stable under photolytic stress when exposed to sunlight.[5] However, a specific study identified a degradation product under photo-acidic conditions, suggesting that the combination of light and acidic pH may induce degradation.[10]

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Telmisartan, which can be adapted for this compound.

Acid Degradation Protocol

Alkaline Degradation Protocol

Oxidative Degradation Protocol

Analytical Methodologies for Stability Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to assess the stability of Telmisartan and to separate it from its degradation products.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5µm)[7] or C8 |

| Mobile Phase | Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) in varying ratios.[7] |

| Flow Rate | 1.0 mL/min[7] |

| Detection | UV at 230 nm[5] or 298 nm[11] |

| Column Temperature | Ambient or controlled (e.g., 30°C)[5] |

Degradation Pathways

Forced degradation studies help to elucidate the potential degradation pathways. While the exact structures of all this compound degradants are not defined in the provided literature, the conditions under which degradation occurs suggest specific chemical reactions.

Conclusion

The stability of this compound is a critical factor for its use as an internal standard in research and drug development. While direct stability data for the deuterated compound is limited, the extensive studies on Telmisartan provide a strong and reliable basis for its handling and storage. This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is stable under neutral, thermal (in solid form), and general photolytic conditions. For optimal stability, it is recommended to store this compound at -20°C under an inert atmosphere. By adhering to these storage and handling guidelines, researchers can ensure the integrity of this important analytical standard.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. pharmacopoeia.com [pharmacopoeia.com]

- 5. longdom.org [longdom.org]

- 6. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. rroij.com [rroij.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Telmisartan-d4 for Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Telmisartan-d4 in metabolite identification studies. It is designed to assist researchers and drug development professionals in understanding the metabolic fate of Telmisartan and in designing and executing robust experimental protocols for the identification and characterization of its metabolites.

Introduction to Telmisartan and its Metabolism

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] Understanding the metabolic pathways of Telmisartan is crucial for a comprehensive assessment of its efficacy and safety. The primary route of metabolism for Telmisartan is glucuronidation, where the parent molecule is conjugated with glucuronic acid to form a more water-soluble and readily excretable metabolite.[1][2] This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A3 being the predominant isoform involved.[3] The cytochrome P450 enzyme system is not involved in the metabolism of Telmisartan.[1]

The major metabolite of Telmisartan is Telmisartan 1-O-acylglucuronide.[2][4] This metabolite is pharmacologically inactive.[1] The use of stable isotope-labeled internal standards, such as this compound, is a powerful technique in drug metabolism studies. It aids in the accurate quantification of the parent drug and the confident identification of its metabolites in complex biological matrices.

The Role of this compound in Metabolite Identification

This compound is a deuterated analog of Telmisartan, where four hydrogen atoms are replaced by deuterium atoms. This isotopic labeling does not significantly alter the physicochemical properties or the metabolic fate of the molecule. However, the four-mass unit increase provides a distinct signature that can be readily detected by mass spectrometry (MS).

In metabolite identification studies, this compound serves two primary purposes:

-

As an Internal Standard for Quantification: this compound is an ideal internal standard for the accurate quantification of Telmisartan in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chromatographic behavior and ionization efficiency to the unlabeled drug compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

-

As a Tracer for Metabolite Identification: When a mixture of Telmisartan and this compound is used in in vitro or in vivo metabolism studies, any metabolite formed from Telmisartan will be accompanied by its corresponding deuterated analog, which will have a mass shift of +4 Da. This "doublet" signature in the mass spectrum provides a high degree of confidence in identifying drug-related metabolites and distinguishing them from endogenous components of the biological matrix.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a typical experiment to study the metabolism of Telmisartan using HLM, a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.

Materials:

-

Telmisartan

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Telmisartan and this compound (e.g., 1:1 mixture) in a suitable solvent like DMSO.

-

In a microcentrifuge tube, combine the HLM, phosphate buffer, and MgCl₂.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add the Telmisartan/Telmisartan-d4 mixture to the pre-warmed microsome solution.

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analytical purposes). This step also serves to precipitate the microsomal proteins.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Metabolite Identification

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate Telmisartan and its metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions (Example):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full scan for initial screening, followed by product ion scans and Multiple Reaction Monitoring (MRM) for targeted analysis. |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

Data Presentation and Analysis

Quantitative Data: Mass Spectrometric Parameters

The following table summarizes the key mass spectrometric parameters for Telmisartan, this compound, and its primary metabolite, Telmisartan 1-O-acylglucuronide.

| Compound | Molecular Weight | [M+H]⁺ (m/z) | Key MRM Transitions (Precursor -> Product) |

| Telmisartan | 514.62 g/mol | 515.3 | 515.3 -> 276.2[5][6] |

| This compound | 518.64 g/mol | 519.3 | 519.3 -> 280.2 |

| Telmisartan 1-O-acylglucuronide | 690.72 g/mol [7] | 691.3 | 691.3 -> 515.3 (Loss of glucuronic acid) |

| This compound 1-O-acylglucuronide | 694.74 g/mol | 695.3 | 695.3 -> 519.3 (Loss of glucuronic acid) |

Note: The MRM transition for this compound and its glucuronide are predicted based on the stable isotope labeling.

Data Interpretation for Metabolite Identification

The use of this compound greatly simplifies the identification of metabolites. In the full scan mass spectrum, any peak that appears as a doublet with a mass difference of 4 Da is a potential drug-related species. For example, a peak at m/z 691.3 paired with a peak at m/z 695.3 would be strong evidence for the presence of Telmisartan glucuronide and its deuterated counterpart.

Further confirmation is achieved through tandem mass spectrometry (MS/MS). The product ion spectra of the suspected metabolite and its deuterated analog should show a similar fragmentation pattern, with the fragment ions of the deuterated metabolite being shifted by +4 Da if the deuterium labels are retained in the fragment. For the acyl glucuronide, a characteristic neutral loss of 176 Da (the mass of glucuronic acid) will be observed for both the labeled and unlabeled metabolite, resulting in the product ions corresponding to the parent drug (m/z 515.3 and 519.3, respectively).

Visualizations

Telmisartan Metabolic Pathway

Caption: Metabolic pathway of Telmisartan to its inactive glucuronide metabolite.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of Telmisartan metabolites.

Conclusion

The use of this compound is an invaluable tool for the accurate and confident identification of Telmisartan metabolites. Its application as both an internal standard for quantification and a tracer for metabolite discovery streamlines the drug metabolism workflow. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute effective metabolite identification studies for Telmisartan, ultimately contributing to a more complete understanding of its pharmacokinetic and metabolic profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Telmisartan acyl glucuronide - SRIRAMCHEM [sriramchem.com]

Methodological & Application

Application Note: High-Throughput Analysis of Telmisartan in Human Plasma using Telmisartan-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telmisartan in human plasma. The method utilizes a stable isotope-labeled internal standard, Telmisartan-d4, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Telmisartan.

Introduction

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] Accurate and reliable quantification of Telmisartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the determination of Telmisartan in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Telmisartan (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical Column: C18, 50 x 4.6 mm, 5 µm (or equivalent)

Sample Preparation

A simple protein precipitation method is utilized for the extraction of Telmisartan and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 300 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 50 x 4.6 mm, 5 µm

-

Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.7 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-1.5 min: 20-80% B

-

1.5-2.0 min: 80% B

-

2.0-2.1 min: 80-20% B

-

2.1-3.0 min: 20% B

-

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 20 psi

-

Collision Gas: 10 psi

-

Nebulizer Gas: 45 psi

-

Auxiliary Gas: 45 psi

The MRM transitions for Telmisartan and this compound are monitored. While specific transitions for this compound are not detailed in the provided search results, they will be slightly shifted from the parent and/or product ions of Telmisartan due to the mass difference of the deuterium labels. For the purpose of this note, we will use the transitions for Telmisartan and a closely related deuterated analog, Telmisartan-d3.

Data Presentation

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Telmisartan | 515.2 | 276.2 | 200 | 65 |

| This compound (similar to Telmisartan-d3) | 518.2 | 279.2 | 200 | 65 |

Note: The exact m/z values for this compound should be optimized based on the specific labeled positions.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 2.01 - 400.06 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.01 ng/mL[2] |

| Intra-day Precision and Accuracy | |

| LQC (6.02 ng/mL) | Precision: 1.66%, Accuracy: 100.30%[2] |

| MQC (200.79 ng/mL) | Precision: < 15%, Accuracy: 85-115% |

| HQC (340.32 ng/mL) | Precision: 0.37%, Accuracy: 99.94%[2] |

| Inter-day Precision and Accuracy | |

| LQC (6.02 ng/mL) | Precision: < 15%, Accuracy: 85-115% |

| MQC (200.79 ng/mL) | Precision: < 15%, Accuracy: 85-115% |

| HQC (340.32 ng/mL) | Precision: < 15%, Accuracy: 85-115% |

| Recovery | > 70%[3] |

| Matrix Effect | No significant matrix effect observed[2] |

Note: Precision and accuracy data are based on a similar validated method for Telmisartan.[2] LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.

Experimental Workflow and Signaling Pathways

References

Application Notes and Protocols for Telmisartan-d4 Sample Preparation in Plasma

These application notes provide detailed protocols for the extraction of Telmisartan-d4 from plasma samples, intended for researchers, scientists, and professionals in drug development. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension. This compound is a deuterated analog of Telmisartan, commonly used as an internal standard in pharmacokinetic studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte of interest, thereby improving the accuracy and precision of the analysis.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required level of sample cleanup, desired recovery, sample throughput, and available resources. Below is a summary of the three common techniques for this compound extraction from plasma.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Removal of proteins by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |

| Throughput | High | Medium | Medium to High (with automation) |

| Selectivity | Low | Medium | High |

| Recovery | Generally lower due to potential co-precipitation. | Variable, dependent on solvent choice and pH. | High and reproducible. |

| Cost | Low | Low to Medium | High |

| Automation Potential | High | Medium | High |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the different sample preparation methods for Telmisartan analysis in plasma.

Table 1: Linearity and Sensitivity

| Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Protein Precipitation | Telmisartan | 0.1 - 1.5 µg/mL | 0.1 µg/mL | [1] |

| Protein Precipitation | Telmisartan | 2.901 - 330.015 | 2.901 | [2] |

| Liquid-Liquid Extraction | Telmisartan | 0.5 - 1000 | 0.5 | [3][4] |

| Liquid-Liquid Extraction | Telmisartan | 1.00 - 600 | 1.00 | [5] |

| Solid-Phase Extraction | Telmisartan | 2.01 - 400.06 | 2.01 | [6] |

Table 2: Recovery and Matrix Effect

| Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Telmisartan | 81.16 (mean) | Not Reported | [3] |

| Liquid-Liquid Extraction | Telmisartan | >77 | Not Reported | |

| Solid-Phase Extraction | Telmisartan | >80 | ≤15 | [7] |

Table 3: Precision and Accuracy

| Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% bias) | Reference |

| Liquid-Liquid Extraction | Telmisartan | ≤10.6 | ≤10.6 | ≤4.2 | [5] |

| Solid-Phase Extraction | Telmisartan | ±15 | ±15 | ±15 | [7] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of this compound from plasma using protein precipitation with methanol.

Materials:

-

Plasma sample containing this compound

-

Methanol (HPLC grade)

-

Internal Standard (IS) working solution (if different from this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 0.5 mL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 0.1 mL of the internal standard working solution (if applicable).

-

Add 1.5 mL of methanol to the plasma sample.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Let the mixture stand for 10 minutes at room temperature to allow for complete protein precipitation.[1]

-

Centrifuge the tube at 5000 rpm for 10 minutes.[1]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant is now ready for injection into the LC-MS/MS system.

Protein Precipitation Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol details a liquid-liquid extraction method for this compound from plasma, which offers a cleaner extract compared to protein precipitation.

Materials:

-

Plasma sample containing this compound

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (HPLC grade)

-

Internal Standard (IS) working solution

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Mobile phase for reconstitution

Procedure:

-

Pipette 0.5 mL of the plasma sample into a 15 mL centrifuge tube.[4]

-

Add 25 µL of the internal standard working solution.[4]

-

Acidify the plasma by adding 25 µL of 1 M HCl.[4]

-

Add 4 mL of ethyl acetate to the tube.[4]

-

Vortex the mixture vigorously for 5 minutes.[4]

-

Centrifuge the tube at 4000 x g for 10 minutes to separate the aqueous and organic layers.[4]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[4]

-

The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a detailed procedure for the solid-phase extraction of this compound from plasma using Oasis® HLB cartridges, which yields a very clean extract.

Materials:

-

Plasma sample containing this compound

-

Internal Standard (IS) working solution

-

Milli-Q water

-

Methanol (HPLC grade)

-

Oasis® HLB 1 cm³ (30 mg) extraction cartridges

-

SPE manifold

-

Collection tubes

Procedure:

-

Sample Pre-treatment:

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated plasma sample mixture onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of water to remove polar interferences.[6]

-

-

Elution:

-

Elute this compound and the internal standard with 0.5 mL of the mobile phase into a clean collection tube.[6]

-

-

The eluate is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction Workflow

Telmisartan Signaling Pathway

Telmisartan is an angiotensin II receptor blocker (ARB) that primarily targets the renin-angiotensin-aldosterone system (RAAS). It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II. This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[8] Additionally, Telmisartan has been shown to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.[8][9]

Telmisartan Mechanism of Action

References

- 1. affinisep.com [affinisep.com]

- 2. lcms.cz [lcms.cz]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bioanalysis of Telmisartan in Human Plasma Using Telmisartan-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. Accurate and reliable quantification of Telmisartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the bioanalysis of Telmisartan in human plasma using a stable isotope-labeled internal standard, Telmisartan-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.

While some literature describes the use of Telmisartan-d3, this compound serves the same purpose as a highly suitable internal standard for the quantitative bioanalysis of Telmisartan.[1] The methodologies presented herein are compiled from various validated methods and are intended to provide a comprehensive guide for researchers.

Experimental Protocols

Materials and Reagents

-

Telmisartan (Reference Standard)

-

This compound (Internal Standard)

-

Human plasma (lyophilized or frozen, from accredited sources)[1][2]

-

Formic acid (LC-MS grade)[2]

-

Ammonium acetate (LC-MS grade)[1]

-

Water (deionized, 18 MΩ·cm or higher)

-

Diethyl ether (HPLC grade)

-

Dichloromethane (HPLC grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[1][2][3]

-

Analytical column: A C18 reversed-phase column is commonly used.[2][3][4]

Stock and Working Solutions Preparation

-

Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Telmisartan reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to achieve a final concentration appropriate for spiking into plasma samples (e.g., 300 pg/mL).[1]

Sample Preparation

Two common extraction methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT) [1][2]

-

Aliquot 100-200 µL of human plasma into a microcentrifuge tube.

-

Spike with the this compound internal standard working solution.

-

Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [4][5]

-

Aliquot a known volume of human plasma into a glass tube.

-

Spike with the this compound internal standard.

-

Add an extraction solvent mixture, such as diethyl ether-dichloromethane (60:40, v/v).[4][5]

-

Vortex mix vigorously for several minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography

| Parameter | Typical Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to ensure separation from endogenous plasma components. |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Telmisartan) | m/z 515.3 → 276.2 (example) |

| MRM Transition (this compound) | m/z 519.3 → 280.2 (example) |

| Collision Energy | Optimize for maximum signal intensity |

| Dwell Time | 100-200 ms |

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the bioanalysis of Telmisartan in human plasma.

Table 1: Linearity and Sensitivity

| Method Reference | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Agilent Application Note[1] | Telmisartan-d3 | 0.05 - 5 | 0.05 |

| Li P, et al. (2005)[4] | Diphenhydramine | 0.5 - 600 | 0.5 |

| Chen J, et al. (2008)[5] | Probenecid | 1 - 600 | 1 |

| Vuyyala G, et al. (2021)[3] | Not Specified | 40.06 - 801.27 | 40.06 |

| Shah PA, et al. (2011)[6] | Carbamazepine | 2.01 - 400.06 | 2.01 |

Table 2: Precision and Accuracy of Quality Control Samples

| Method Reference | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Li P, et al. (2005)[4] | LQC | 1.0 | <6.7 | <8.1 | 88.9 - 111.0 |

| MQC | 50.0 | <6.7 | <8.1 | 88.9 - 111.0 | |

| HQC | 500.0 | <6.7 | <8.1 | 88.9 - 111.0 | |

| Chen J, et al. (2008)[5] | LQC | 2.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) |

| MQC | 80.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) | |

| HQC | 480.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) |

RSD: Relative Standard Deviation; RE: Relative Error

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Telmisartan in human plasma.

Telmisartan Signaling Pathway

Caption: Telmisartan's dual mechanism of action.

References

- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Telmisartan downregulates angiotensin II type 1 receptor through activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telmisartan - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Telmisartan-d4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Telmisartan-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2] In bioanalysis, endogenous components like phospholipids are a major cause of matrix effects, particularly with electrospray ionization (ESI).[2][3]

Q2: How can I identify if matrix effects are impacting my this compound results?

A2: The most common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the MS detector after the analytical column.[2] Injection of a blank extracted matrix will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Q3: Is this compound, as a stable isotope-labeled internal standard, supposed to compensate for matrix effects?

A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[4] Since this compound is chemically and physically very similar to the unlabeled Telmisartan, it will co-elute and experience similar ionization suppression or enhancement.[5] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be significantly minimized.[6] However, it's important to note that while a SIL-IS can correct for the variability, it may not overcome a significant loss in sensitivity due to severe ion suppression.[2]

Q4: What are the common sources of matrix effects in plasma or serum samples for this compound analysis?

A4: The primary sources of matrix effects in plasma and serum are endogenous components, with phospholipids being a major contributor to ion suppression.[2][3] Other potential sources include salts, proteins, and other small molecules that may co-elute with this compound.[7] The choice of sample preparation technique can significantly influence the extent of these interferences.

Troubleshooting Guide

Issue 1: Poor reproducibility or accuracy in quality control (QC) samples.

Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between calibration standards and study samples.[8]

Troubleshooting Steps:

-

Evaluate Matrix Effect Factor (MEF): Quantify the matrix effect using the post-extraction spike method across multiple lots of the biological matrix. The MEF can be calculated as:

-

MEF = (Peak Response in post-spiked matrix) / (Peak Response in neat solution)

-

An MEF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

-

-

Optimize Sample Preparation: If significant variability in MEF is observed, a more rigorous sample preparation method is needed.

-